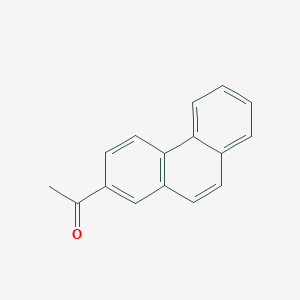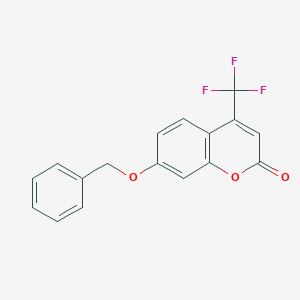
2-Methylsulfonylethynylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylsulfonylethynylbenzene is an organic compound with the molecular formula C9H8O2S It is known for its unique structure, which includes a benzene ring substituted with a methylsulfonyl group and an ethynyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylsulfonylethynylbenzene typically involves the reaction of benzene derivatives with appropriate sulfonyl and ethynyl reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
2-Methylsulfonylethynylbenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-Methylsulfonylethynylbenzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Methylsulfonylethynylbenzene involves its interaction with molecular targets through its functional groups. The ethynyl group can participate in π-π interactions with aromatic systems, while the methylsulfonyl group can engage in hydrogen bonding and other polar interactions. These interactions can influence the compound’s reactivity and its effects on biological systems .
Comparación Con Compuestos Similares
Similar Compounds
- Benzene, [(methylsulfonyl)methyl]-
- Benzene, [(methylsulfonyl)propyl]-
- Benzene, [(methylsulfonyl)butyl]-
Uniqueness
2-Methylsulfonylethynylbenzene is unique due to the presence of both a methylsulfonyl group and an ethynyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
24378-05-0 |
|---|---|
Fórmula molecular |
C9H8O2S |
Peso molecular |
180.23 g/mol |
Nombre IUPAC |
2-methylsulfonylethynylbenzene |
InChI |
InChI=1S/C9H8O2S/c1-12(10,11)8-7-9-5-3-2-4-6-9/h2-6H,1H3 |
Clave InChI |
NTQXNTLXYLBWGK-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)C#CC1=CC=CC=C1 |
SMILES canónico |
CS(=O)(=O)C#CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(1-Phenylethyl)sulfanyl]pyridine 1-oxide](/img/structure/B184645.png)

![2-Chloro-6-fluorobenzo[d]oxazole](/img/structure/B184648.png)


![2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B184654.png)




![7-(3-chlorophenyl)-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B184662.png)
![3-[(4-Methoxyphenyl)methyl]-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B184663.png)

